molecular formula C24H20ClNO4 B214368 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214368
M. Wt: 421.9 g/mol
InChI Key: PDSMERFYWDXHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-2-ones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its ability to modulate various signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. Additionally, this compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has also been shown to increase the levels of antioxidant enzymes such as SOD and CAT, which protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its ability to selectively target specific signaling pathways, its low toxicity profile, and its potential for use in a variety of therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the study of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. These include:
1. Investigation of the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2. Further exploration of the mechanisms underlying the anticancer properties of this compound and its potential for use in cancer therapy.
3. Investigation of the potential use of this compound as a diagnostic tool for cancer.
4. Development of novel synthetic strategies for the production of this compound with improved yield and purity.
5. Investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 2-(4-methoxyphenyl)glyoxylic acid with 2-chlorobenzylamine in the presence of a coupling reagent. The resulting intermediate is then subjected to cyclization and reduction reactions to obtain the final product.

Scientific Research Applications

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has also been investigated for its potential use as a diagnostic tool for cancer.

properties

Product Name

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20ClNO4/c1-30-18-12-10-16(11-13-18)22(27)14-24(29)19-7-3-5-9-21(19)26(23(24)28)15-17-6-2-4-8-20(17)25/h2-13,29H,14-15H2,1H3

InChI Key

PDSMERFYWDXHPO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O

Origin of Product

United States

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